7-QUINOLINECARBOXALDEHYDE,1,2,3,4-TETRAHYDRO-6-METHOXY-1-METHYL-2-THIOXO-
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Overview
Description
6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde is a heterocyclic compound with a unique structure that includes a quinoline core, a methoxy group, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde typically involves the reaction of quinoline derivatives with appropriate reagents. One common method involves the use of Lawesson’s reagent to introduce the thioxo group . The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This can disrupt cellular processes and lead to the compound’s antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of novel spirobicyclic compounds with anti-tumor activity.
6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl acetic acid methyl ester: Known for its antimicrobial and anticancer properties.
Uniqueness
6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
CAS No. |
187679-82-9 |
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Molecular Formula |
C12H13NO2S |
Molecular Weight |
235.3 g/mol |
IUPAC Name |
6-methoxy-1-methyl-2-sulfanylidene-3,4-dihydroquinoline-7-carbaldehyde |
InChI |
InChI=1S/C12H13NO2S/c1-13-10-5-9(7-14)11(15-2)6-8(10)3-4-12(13)16/h5-7H,3-4H2,1-2H3 |
InChI Key |
JTOBTQWQJDOKKD-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CCC2=CC(=C(C=C21)C=O)OC |
Canonical SMILES |
CN1C(=S)CCC2=CC(=C(C=C21)C=O)OC |
Synonyms |
7-Quinolinecarboxaldehyde, 1,2,3,4-tetrahydro-6-methoxy-1-methyl-2-thioxo- |
Origin of Product |
United States |
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